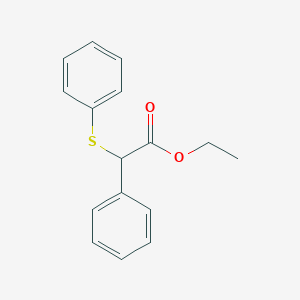

Ethyl phenyl(phenylsulfanyl)acetate

Description

Ethyl phenyl(phenylsulfanyl)acetate (CAS 7605-25-6) is an organosulfur compound with the molecular formula C₁₆H₁₆O₂S₂, characterized by a phenylsulfanyl (C₆H₅S–) group attached to a phenyl-substituted acetic acid ethyl ester backbone. It is synthesized via acid-catalyzed esterification of 2-[2-(phenylsulfanyl)phenyl]acetic acid in ethanol, yielding a colorless oil with a 77% efficiency after purification by flash column chromatography . The compound’s structure features a sulfur atom bridging two aromatic rings, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-phenyl-2-phenylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-2-18-16(17)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQWIQGPZLGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl(phenylsulfanyl)acetate can be synthesized through the esterification of phenyl(phenylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Common methods include the use of acid chlorides or anhydrides in the presence of alcohols to form esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(phenylsulfanyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form phenyl(phenylsulfanyl)acetic acid and ethanol under acidic or basic conditions.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Phenyl(phenylsulfanyl)acetic acid and ethanol.

Reduction: Corresponding alcohols or aldehydes.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenyl(phenylsulfanyl)acetic acid, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Phenylsulfonyl)acetate

Structure : Replaces the sulfanyl (–S–) group with a sulfonyl (–SO₂–) moiety (C₁₀H₁₂O₄S).

Synthesis : Typically prepared via oxidation of sulfanyl precursors or direct sulfonylation.

Properties :

- Higher polarity due to the electron-withdrawing sulfonyl group, leading to increased solubility in polar solvents.

- Molecular weight: 228.26 g/mol (vs. 304.43 g/mol for Ethyl phenyl(phenylsulfanyl)acetate) .

Applications : Sulfonyl derivatives are common in pharmaceuticals for their metabolic stability .

Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate

Structure: Introduces chlorine substituents on the phenyl ring (C₁₀H₁₀Cl₂O₂S). Synthesis: Electrophilic substitution or nucleophilic thiolation with 3,4-dichlorothiophenol. Properties:

- Enhanced lipophilicity (logP ~3.5) compared to the parent compound (logP ~2.8).

- Higher boiling point (predicted 487.9°C) due to halogen-induced dipole interactions .

Applications : Chlorinated sulfanyl compounds are explored as agrochemical intermediates .

Ethyl [(4-Methylphenyl)sulfonyl]acetate

Structure : Incorporates a methyl group para to the sulfonyl moiety (C₁₁H₁₄O₄S).

Synthesis : Sulfonation of toluene derivatives followed by esterification.

Properties :

- Reduced crystallinity compared to unsubstituted sulfonyl analogs.

- Methyl substitution lowers melting point by ~20°C .

Applications : Used in polymer stabilizers due to steric hindrance from the methyl group .

Ethyl 2-{[4-(Methylsulfanyl)phenyl]amino}-2-phenylacetate

Structure: Combines sulfanyl and amino groups (C₁₇H₁₉NO₂S). Synthesis: Condensation of sulfanyl-aniline derivatives with α-keto esters. Properties:

- Hydrogen-bonding capacity from the –NH– group enhances solubility in protic solvents.

- Exhibits moderate antibacterial activity, attributed to the sulfanyl-amino pharmacophore .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP |

|---|---|---|---|---|

| This compound | C₁₆H₁₆O₂S₂ | 304.43 | ~400 (predicted) | 2.8 |

| Ethyl (phenylsulfonyl)acetate | C₁₀H₁₂O₄S | 228.26 | 350–370 | 1.2 |

| Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate | C₁₀H₁₀Cl₂O₂S | 265.16 | 487.9 (predicted) | 3.5 |

| Ethyl [(4-methylphenyl)sulfonyl]acetate | C₁₁H₁₄O₄S | 242.29 | 320–340 | 1.8 |

Key Research Findings

- Reactivity : Sulfanyl derivatives (e.g., this compound) undergo oxidative coupling to form disulfides, whereas sulfonyl analogs are inert under similar conditions .

- Biological Activity : Benzenesulfonamide derivatives exhibit antibacterial properties, but sulfanyl-acetates show lower potency due to reduced hydrogen-bonding capacity .

- Thermal Stability : Sulfonyl compounds (e.g., Ethyl (phenylsulfonyl)acetate) decompose at higher temperatures (>300°C) compared to sulfanyl analogs (~250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.